REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:33]([NH2:36])(=[O:35])=[O:34])[CH:5]=[CH:6][C:7]=1[CH2:8][S:9][C:10]1[N:11]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)[C:12]([C:15]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([Cl:25])[CH:19]=2)([CH3:17])[CH3:16])=[CH:13][N:14]=1.[OH-].[Na+].[N:39]1([NH:44][C:45](=[O:53])[O:46][C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[CH2:43][CH2:42][CH2:41][CH2:40]1.C1(OC(Cl)=O)C=CC=CC=1.NN1CCCC1.Cl>CO.CN(C=O)C>[N:39]1([NH:44][C:45](=[O:53])[O:46][C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=2)[CH2:40][CH2:41][CH2:42][CH2:43]1.[Cl:1][C:2]1[CH:3]=[C:4]([S:33]([NH:36][C:45](=[O:46])[NH:44][N:39]2[CH2:43][CH2:42][CH2:41][CH2:40]2)(=[O:35])=[O:34])[CH:5]=[CH:6][C:7]=1[CH2:8][S:9][C:10]1[N:11]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)[C:12]([C:15]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([Cl:25])[CH:19]=2)([CH3:17])[CH3:16])=[CH:13][N:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1CCCC1
|
Name
|
3-chloro-4-((5-(2-(3,4-dichlorophenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazol-2-ylthio)methyl)benzenesulfonamide
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1CSC=1N(C(=CN1)C(C)(C)C1=CC(=C(C=C1)Cl)Cl)C1=CC=C(C=C1)F)S(=O)(=O)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with anhydrous DMF (0.5 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (30% methanol/ethyl acetate)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1CSC=1N(C(=CN1)C(C)(C)C1=CC(=C(C=C1)Cl)Cl)C1=CC=C(C=C1)F)S(=O)(=O)NC(NN1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |